4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide
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Overview
Description
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as carboxyl, sulfonamide, and methoxy groups. This compound is often used in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: This compound shares the sulfonamide and carboxyl functional groups but lacks the methoxy groups present in 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID.
Benzenesulfonamide: Another related compound, which is simpler in structure and lacks the additional functional groups found in the target compound.
Uniqueness
The uniqueness of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
Molecular Formula |
C22H20N2O10S2 |
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Molecular Weight |
536.5 g/mol |
IUPAC Name |
4-[[5-[(4-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-9-5-14(6-10-16)22(27)28)12-19(17)35(29,30)23-15-7-3-13(4-8-15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
CSEWGNILBDVHHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC |
Origin of Product |
United States |
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